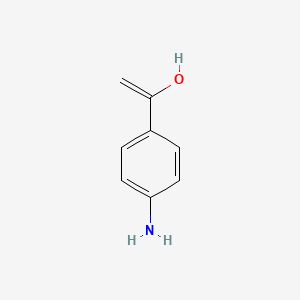
1-(4-Aminophenyl)ethen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)ethen-1-ol is an organic compound characterized by the presence of both an amine and an alcohol functional group. This compound is notable for its unique structure, which includes a benzene ring substituted with an amino group at the para position and an ethenol group. The compound’s molecular formula is C8H11NO, and it has a molecular weight of 137.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)ethen-1-ol can be synthesized through several methods. One common approach involves the reductive amination of (4-nitrophenyl)acetaldehyde with (S)-(-)-α-methylbenzylamine, followed by deprotection of the amine group. Another method involves the condensation polymerization of 2-nitrobenzyl(4-(1,2-dihydroxyethyl)-phenyl)carbamate and azelaic acid dichloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including reductive amination and condensation reactions. These methods are scalable and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminophenyl)ethen-1-ol undergoes various chemical reactions due to the presence of both amine and alcohol functional groups. These reactions include:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to form the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines from nitro compounds.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)ethen-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound’s unique structure allows it to be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)ethen-1-ol involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the alcohol group can engage in hydrogen bonding and oxidation-reduction reactions. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparación Con Compuestos Similares
1-(4-Aminophenyl)ethen-1-ol can be compared with other similar compounds, such as:
4-Aminophenol: Similar in structure but lacks the ethenol group.
4-Aminoacetophenone: Contains an acetyl group instead of an ethenol group.
4-Aminobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of an ethenol group.
Propiedades
Número CAS |
744978-39-0 |
|---|---|
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)ethenol |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-2-4-8(9)5-3-7/h2-5,10H,1,9H2 |
Clave InChI |
XWDWIXXXXVHYPY-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=C(C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
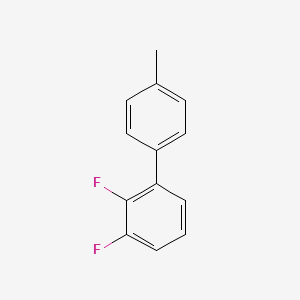
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
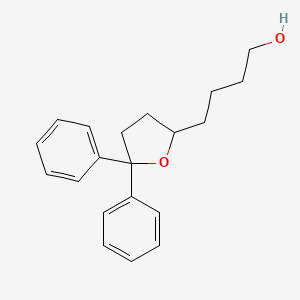
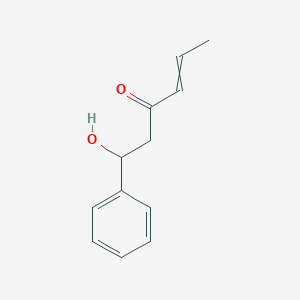
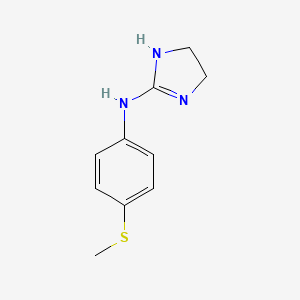
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
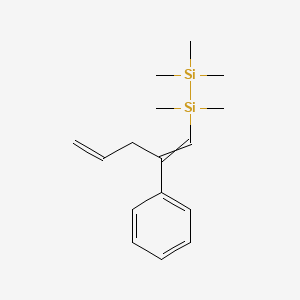
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)

